molecular formula C12H10ClNO2 B1614529 Ethyl 2-chloroquinoline-4-carboxylate CAS No. 5467-61-8

Ethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B1614529
CAS No.: 5467-61-8
M. Wt: 235.66 g/mol
InChI Key: AXLMKXSYVPIPMF-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a quinoline ring and a carboxylate group. The compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

Potential Antibacterial Agents

Ethyl 2-chloroquinoline-4-carboxylate derivatives have been explored for their potential as antibacterial agents. Various studies have synthesized and tested these compounds against different bacterial strains. For example, ethyl-2-chloroquinoline-3-carboxylates were found to possess moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012). Similarly, novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Synthesis and Chemical Conversions

The compound has also been a subject of research in terms of its synthesis and chemical conversion properties. Ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids have been synthesized and studied for their reactivity with various reagents, including in alkaline and acidic hydrolysis, nucleophilic reactions, and reductive dehalogenation (Ukrainets et al., 1995).

Antioxidant Properties

Research on ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, a derivative of this compound, has shown promising antioxidant properties. This compound was found to reduce lipid peroxidation levels induced by sodium nitroprusside in the liver of mice (Saraiva et al., 2015).

Antimicrobial Activities

This compound derivatives have also been explored for their antimicrobial activities. For instance, novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates exhibited significant antimicrobial activities against strains like S. aureus and M. roseus (Nandeshwarappa et al., 2020).

Application in Antiallergy Therapy

Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative, has been identified as a prototype with oral antiallergy activity. It exhibited significant potency in the rat passive cutaneous anaphylaxis test, suggesting potential in allergy treatment (Althuis et al., 1979).

Properties

IUPAC Name

ethyl 2-chloroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMKXSYVPIPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969964
Record name Ethyl 2-chloroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-61-8
Record name ethyl 2-chloroquinoline-4-carboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-chloroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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